

Demethoxydeacetoxydiscovery and isolation from Pseudolarix kaempferi.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethoxydeacetoxy*

Cat. No.: B1150436

[Get Quote](#)

Demethoxydeacetoxy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Demethoxydeacetoxy, a diterpenoid compound isolated from the golden larch, *Pseudolarix kaempferi*. While less studied than its counterparts, *pseudolaric acids A* and *B*, **Demethoxydeacetoxy and its analogs have demonstrated significant biological activities, including potent anti-cancer effects. This document details its discovery, chemical properties, and biological activities, alongside generalized experimental protocols for its isolation. Furthermore, it explores the signaling pathways modulated by the closely related and well-researched *Pseudolaric Acid B*, offering potential mechanistic insights for **Demethoxydeacetoxy.******

Introduction

Pseudolarix kaempferi (golden larch), a tree native to China, has a long history in traditional Chinese medicine for treating fungal skin infections. Phytochemical investigations of this plant

have led to the isolation of a diverse array of bioactive compounds, primarily diterpenoids and flavonoids. Among these, the pseudolaric acids have garnered significant scientific attention for their potent antifungal, cytotoxic, and anti-angiogenic properties.

Demethoxydeacetoxypseudolaric acid B, also known by its synonyms Demethylpseudolaric acid C, Deacetylpsuedolaric acid C2, and Deacetyldemethylpsuedolaric acid B, is a diterpenoid constituent of *Pseudolarix kaempferi*. While the initial discovery and isolation of this specific compound are not as extensively documented as for pseudolaric acids A and B, its structural relationship to these highly active compounds suggests its potential as a valuable subject for further pharmacological investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of

Demethoxydeacetoxypseudolaric acid B is presented in Table 1. This data is crucial for its identification and characterization in natural product extracts.

Table 1: Chemical and Physical Properties of **Demethoxydeacetoxypseudolaric acid B**

Property	Value	Source
CAS Number	82508-36-9	Biopurify
Molecular Formula	C ₂₀ H ₂₄ O ₇	Biopurify
Molecular Weight	376.405 g/mol	Biopurify
Synonyms	Demethylpseudolaric acid C, Deacetylpsuedolaric acid C2, Deacetyldemethylpsuedolaric acid B	Biopurify
Botanical Source	<i>Pseudolarix amabilis</i> (Nelson) Rehd. (<i>Pseudolarix kaempferi</i>)	Biopurify
Compound Type	Diterpenoid	Biopurify

Discovery and Isolation from *Pseudolarix kaempferi*

While a specific, detailed protocol for the initial isolation of **Demethoxydeacetoxypseudolaric acid B** is not readily available in the public scientific literature, a general methodology for the extraction and isolation of diterpenoids from the root bark of *Pseudolarix kaempferi* can be inferred from studies on related compounds. The following is a generalized experimental protocol.

General Experimental Protocol for Isolation

This protocol outlines a typical workflow for the isolation of diterpenoids from *Pseudolarix kaempferi*.

3.1.1. Plant Material

The root bark of *Pseudolarix kaempferi* is collected, dried, and pulverized to a coarse powder.

3.1.2. Extraction

- The powdered plant material is extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature or under reflux.
- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.3. Fractionation

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- The ethyl acetate fraction, which typically contains the diterpenoids, is collected and concentrated.

3.1.4. Chromatographic Purification

- The ethyl acetate fraction is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, of increasing polarity.


- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing compounds with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

3.1.5. Structure Elucidation

The structure of the isolated compound is determined using spectroscopic methods, including:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , DEPT, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Below is a conceptual workflow for the isolation and identification process.

[Click to download full resolution via product page](#)

Figure 1. General workflow for isolation and identification.

Biological Activity

Direct studies on the biological activity of **Demethoxydeacetoxy** are limited. However, research on its semi-synthesized analog and related pseudolaric acids provides significant insights into its potential therapeutic effects.

Anti-Cancer Activity

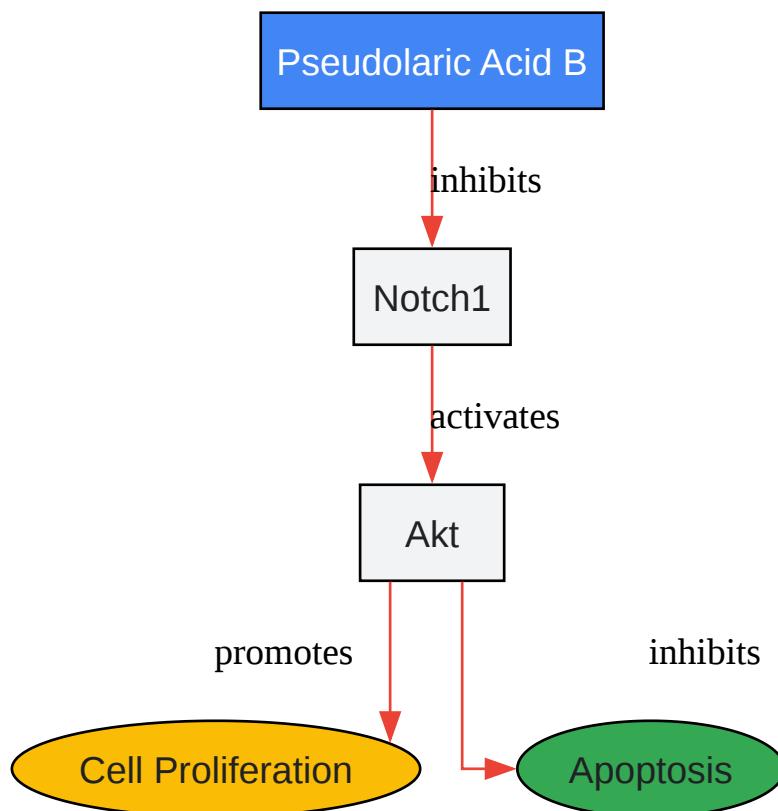
A semi-synthesized analog of **Demethoxydeacetoxy** has demonstrated potent cytotoxic activities against a range of human cancer cell lines. The reported IC_{50} values are summarized in Table 2.

Table 2: In Vitro Cytotoxicity (IC_{50} , μM) of a **Demethoxydeacetoxy Analog**

Cell Line	Cancer Type	IC_{50} (μM)
HMEC-1	Microvascular Endothelial	0.136
HL-60	Promyelocytic Leukemia	-
A-549	Lung Carcinoma	-
MB-MDA-468	Breast Cancer	-
BEL-7402	Hepatocellular Carcinoma	-
HCT116	Colon Cancer	-
HeLa	Cervical Cancer	1.162

Note: Specific IC_{50} values for all cell lines were not available in the reviewed literature.

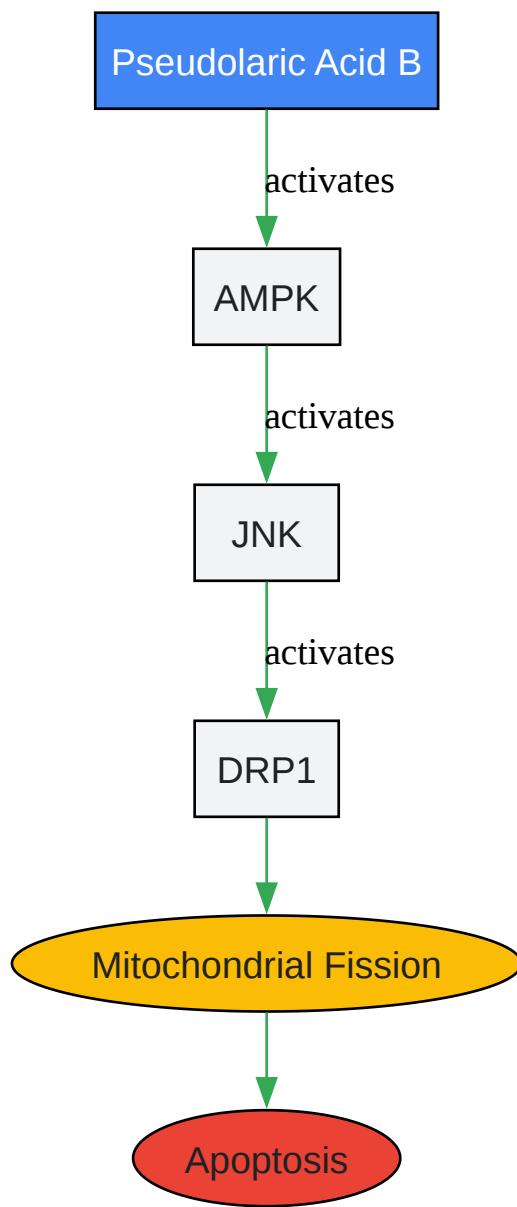
Antifungal Activity


The root bark of *Pseudolarix kaempferi* has been traditionally used to treat fungal infections. **Pseudolaric Acid B**, a closely related compound, exhibits significant antifungal activity. While specific data for **Demethoxydeacetoxy Analog** is lacking, it is plausible that it contributes to the overall antifungal properties of the plant extract.

Potential Signaling Pathways

The precise signaling pathways modulated by **Demethoxydeacetoxy Analog** have not been elucidated. However, studies on **Pseudolaric Acid B** (PAB) have identified several key pathways involved in its biological effects. These pathways may also be relevant to the mechanism of action of **Demethoxydeacetoxy Analog**.

Notch1/Akt Signaling Pathway (Anti-Cancer)

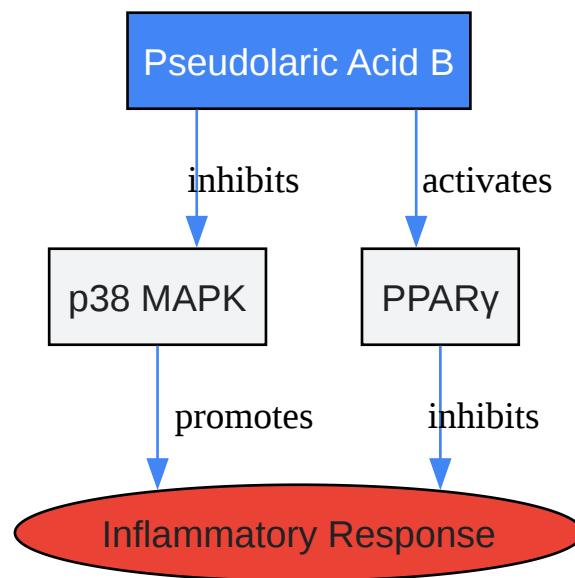

PAB has been shown to inhibit the Notch1/Akt signaling pathway in human hepatoma cells, leading to decreased cell proliferation and induction of apoptosis.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 2. PAB inhibition of the Notch1/Akt pathway.

AMPK/JNK/DRP1/Mitochondrial Fission Pathway (Anti-Cancer)

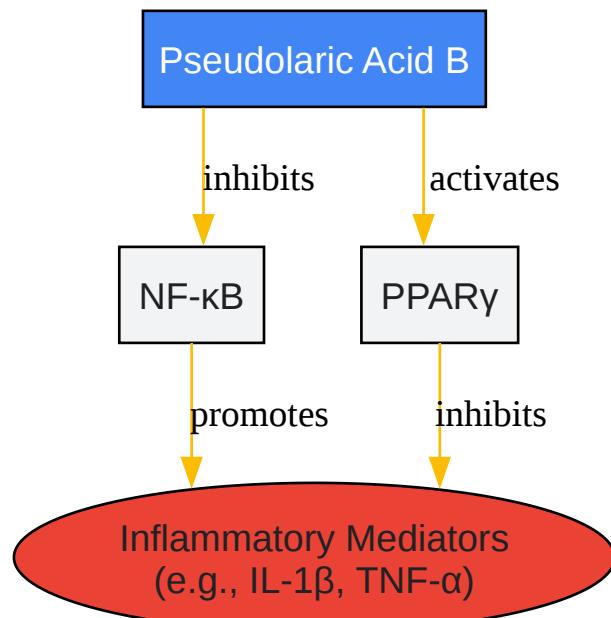
In hepatocellular carcinoma, PAB induces apoptosis by activating the AMPK/JNK/DRP1 signaling cascade, which in turn promotes mitochondrial fission.[2]



[Click to download full resolution via product page](#)

Figure 3. PAB-induced apoptosis via mitochondrial fission.

p38 MAPK and PPAR γ Signaling Pathways (Immunomodulation)


PAB has been found to inhibit T-cell mediated immune responses by modulating the p38 MAPK signaling cascade and activating the PPAR γ pathway.[3]

[Click to download full resolution via product page](#)

Figure 4. PAB modulation of inflammatory pathways.

NF-κB/PPARy Signaling Pathway (Anti-Inflammatory)

In macrophages, PAB has been shown to inhibit the inflammatory response by modulating the NF-κB/PPARy signaling pathway.[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ipd.org.cn [ipd.org.cn]
- 2. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPAR γ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Demethoxydeacetoxypseudolaric acid B discovery and isolation from Pseudolarix kaempferi]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1150436#demethoxydeacetoxypseudolaric-acid-b-discovery-and-isolation-from-pseudolarix-kaempferi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com